Cas no 15441-07-3 (Methyl 3-(chlorosulfonyl)propanoate)

Methyl 3-(chlorosulfonyl)propanoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(chlorosulfonyl)propanoate
- Propanoic acid,3-(chlorosulfonyl)-, methyl ester
- methyl 3-chlorosulfonylpropanoate
- 3-Methoxy-3-oxopropanesulfonyl chloride
- Methyl 3-chlorosulfonylpropionate
- 3-Chlorosulfonyl-propionic acid methyl ester
- Propanoic acid, 3-(chlorosulfonyl)-, methyl ester
- PubChem18906
- LWJZGJNMJBUUMC-UHFFFAOYSA-N
- Methyl3-(Chlorosulfonyl)propanoate
- methyl 3-(chlorosulfonyl)propionate
- Methyl-3-(chlorosulfonyl)proponoate
- Methyl-3-(chlorosulfonyl)propanoate
- methyl 3-(chlorosulphonyl)propanoate
- SBB016735
- STL555352
- 7
- DTXSID00407191
- FT-0660336
- AKOS000272435
- beta carbomethoxyethanesulfonyl chloride
- A883726
- 3-chlorosulfonylpropionic acid methyl ester
- BS-13266
- MFCD07339056
- EN300-14193
- SY008166
- 3-chlorosulfonyl-propionic acid methyl ester, AldrichCPR
- SCHEMBL770916
- 15441-07-3
- CS-W005530
- 3-Chlorosulfonylpropanoic acid methyl ester
- DB-064041
- BBL101556
-
- MDL: MFCD07339056
- インチ: 1S/C4H7ClO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3
- InChIKey: LWJZGJNMJBUUMC-UHFFFAOYSA-N
- SMILES: ClS(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])(=O)=O
計算された属性
- 精确分子量: 185.97500
- 同位素质量: 185.9753576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8
- XLogP3: 0.2
じっけんとくせい
- 密度みつど: 1.430±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 137-144 ºC (18 Torr)
- フラッシュポイント: 102.4±22.6 ºC,
- Solubility: 溶出度(35 g/l)(25ºC)、
- PSA: 68.82000
- LogP: 1.19890
Methyl 3-(chlorosulfonyl)propanoate Security Information
- Signal Word:Warning
- 危害声明: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 储存条件:Inert atmosphere,2-8°C
Methyl 3-(chlorosulfonyl)propanoate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Methyl 3-(chlorosulfonyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM249766-5g |
Methyl 3-(chlorosulfonyl)propanoate |
15441-07-3 | 95% | 5g |
$*** | 2023-03-30 | |
abcr | AB359739-5 g |
3-Chlorosulfonyl-propionic acid methyl ester, 95%; . |
15441-07-3 | 95% | 5g |
€180.50 | 2022-06-10 | |
Chemenu | CM249766-25g |
Methyl 3-(chlorosulfonyl)propanoate |
15441-07-3 | 95% | 25g |
$*** | 2023-03-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063137-10g |
Methyl 3-(chlorosulfonyl)propanoate |
15441-07-3 | 97% | 10g |
¥900 | 2023-04-15 | |
Enamine | EN300-14193-0.1g |
methyl 3-sulfopropanoate |
15441-07-3 | 93% | 0.1g |
$35.0 | 2023-02-09 | |
Enamine | EN300-14193-2.5g |
methyl 3-sulfopropanoate |
15441-07-3 | 93% | 2.5g |
$203.0 | 2023-02-09 | |
OTAVAchemicals | 7020430823-100MG |
methyl 3-(chlorosulfonyl)propanoate |
15441-07-3 | 95% | 100MG |
$104 | 2023-07-06 | |
abcr | AB359739-25g |
3-Chlorosulfonyl-propionic acid methyl ester, 95%; . |
15441-07-3 | 95% | 25g |
€256.70 | 2024-04-19 | |
Enamine | EN300-14193-0.05g |
methyl 3-sulfopropanoate |
15441-07-3 | 93% | 0.05g |
$23.0 | 2023-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063137-25g |
Methyl 3-(chlorosulfonyl)propanoate |
15441-07-3 | 97% | 25g |
¥2017 | 2023-04-15 |
Methyl 3-(chlorosulfonyl)propanoate 関連文献
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Methyl 3-(chlorosulfonyl)propanoateに関する追加情報
Methyl 3-(chlorosulfonyl)propanoate (CAS No. 15441-07-3): A Comprehensive Overview
Methyl 3-(chlorosulfonyl)propanoate, with the chemical formula C₅H₇ClO₄S and CAS number 15441-07-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered considerable attention due to its versatile applications in synthetic chemistry, drug development, and material science. Its unique structural features, particularly the presence of a chlorosulfonyl group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound is primarily recognized for its role as a building block in the preparation of sulfonamide derivatives, which are widely used in medicinal chemistry. Sulfonamides have demonstrated efficacy in treating a range of infections and are also explored for their potential in anticancer therapies. The chlorosulfonyl moiety in Methyl 3-(chlorosulfonyl)propanoate enhances its reactivity, allowing for further functionalization and modification to create more complex molecular structures.
In recent years, researchers have been investigating the applications of Methyl 3-(chlorosulfonyl)propanoate in the development of novel agrochemicals. Its structural properties make it an excellent precursor for synthesizing sulfonylurea herbicides, which are known for their high selectivity and low environmental impact. These herbicides have become increasingly important in sustainable agriculture, where minimizing ecological disruption is a priority.
Additionally, Methyl 3-(chlorosulfonyl)propanoate has found utility in the field of polymer chemistry. The chlorosulfonyl group can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. Such modifications are crucial for developing advanced materials that can withstand harsh conditions, making them suitable for applications in aerospace, automotive industries, and electronics.
The synthesis of Methyl 3-(chlorosulfonyl)propanoate typically involves the reaction of 3-chloropropionic acid with chlorosulfonic acid. This process requires careful control of reaction conditions to ensure high yield and purity. The compound's stability under various conditions makes it a preferred choice for industrial-scale production.
Recent advancements in green chemistry have led to the exploration of more environmentally friendly synthetic routes for Methyl 3-(chlorosulfonyl)propanoate. Researchers are focusing on reducing waste generation and minimizing energy consumption during the synthesis process. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
In pharmaceutical research, Methyl 3-(chlorosulfonyl)propanoate has been used as a key intermediate in the synthesis of protease inhibitors. Proteases are enzymes that play a crucial role in various biological processes, including viral replication and inflammation. Inhibiting these enzymes has therapeutic potential for treating conditions such as HIV/AIDS and chronic inflammatory diseases.
The compound's ability to undergo nucleophilic substitution reactions makes it particularly useful in constructing complex molecular architectures. This property has been leveraged in the development of novel catalysts that can facilitate difficult organic transformations under mild conditions. Such catalysts are essential for optimizing synthetic pathways and improving overall efficiency in drug discovery.
Industrial applications of Methyl 3-(chlorosulfonyl)propanoate extend beyond pharmaceuticals and agrochemicals. It is also used in the production of dyes and pigments, where its sulfonamide derivatives contribute to vibrant colors with excellent lightfastness properties. These materials are valued in textile manufacturing, printing industry, and graphic design.
The future prospects of Methyl 3-(chlorosulfonyl)propanoate are promising, with ongoing research exploring new synthetic methodologies and expanding its range of applications. As the demand for specialized chemicals grows, this compound is expected to play an increasingly important role in various industries worldwide.
15441-07-3 (Methyl 3-(chlorosulfonyl)propanoate) Related Products
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)
- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 185423-00-1(Benzyl 2,6-dichloro-3-hydroxyisonicotinate)
